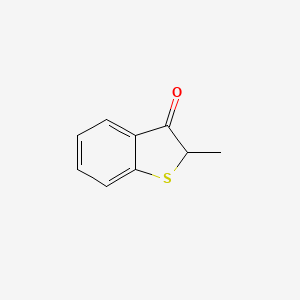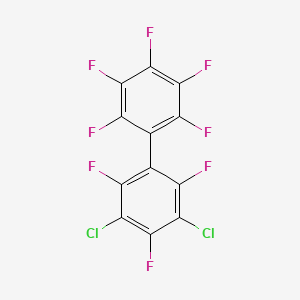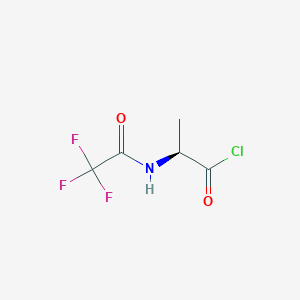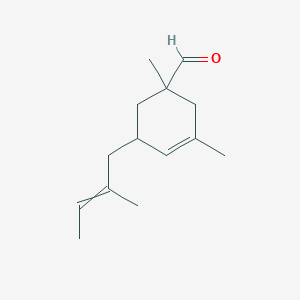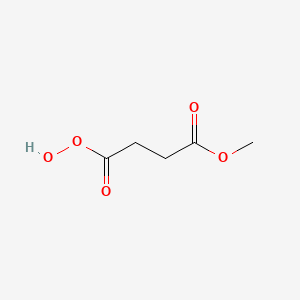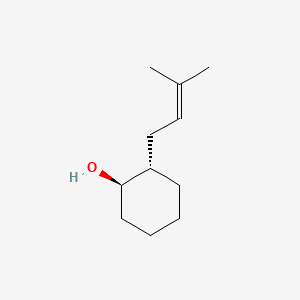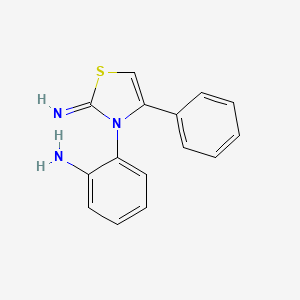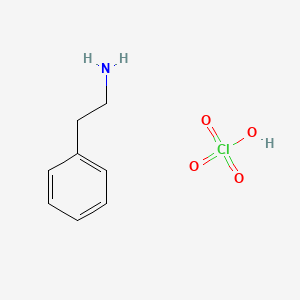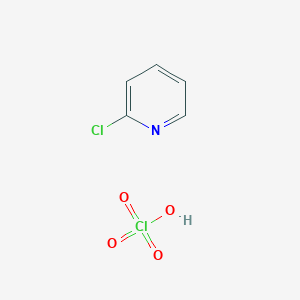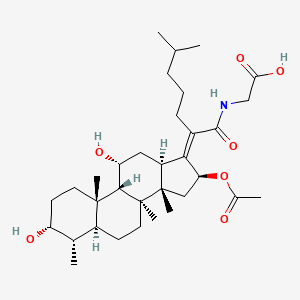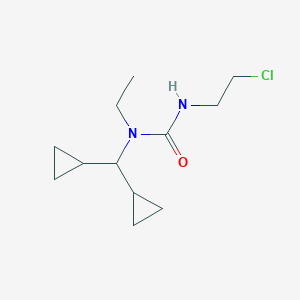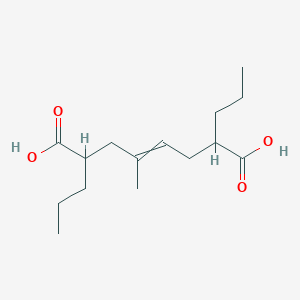
4-Methyl-2,7-dipropyloct-4-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,7-dipropyloct-4-enedioic acid is an organic compound with the molecular formula C15H26O4. It contains 15 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms This compound is characterized by its unique structure, which includes a methyl group and two propyl groups attached to an octenedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,7-dipropyloct-4-enedioic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,7-dipropyloct-4-enedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the double bond and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the double bond, leading to the formation of diols or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxylic acid groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid groups, leading to the formation of esters or amides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the double bond can yield diols, while reduction of the carboxylic acid groups can produce alcohols.
Scientific Research Applications
4-Methyl-2,7-dipropyloct-4-enedioic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2,7-dipropyloct-4-enedioic acid involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups enable it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with a methyl substituent at the para position.
2,4-Dichlorophenoxyacetic acid: An organic compound with herbicidal properties.
Uniqueness
4-Methyl-2,7-dipropyloct-4-enedioic acid is unique due to its specific combination of functional groups and structural features. Unlike 4-Methylpropiophenone, which is primarily used in organic synthesis, this compound has broader applications in chemistry, biology, medicine, and industry. Additionally, its structure allows for diverse chemical reactions, making it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
55005-89-5 |
|---|---|
Molecular Formula |
C15H26O4 |
Molecular Weight |
270.36 g/mol |
IUPAC Name |
4-methyl-2,7-dipropyloct-4-enedioic acid |
InChI |
InChI=1S/C15H26O4/c1-4-6-12(14(16)17)9-8-11(3)10-13(7-5-2)15(18)19/h8,12-13H,4-7,9-10H2,1-3H3,(H,16,17)(H,18,19) |
InChI Key |
FYXFXRGUBMVJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC=C(C)CC(CCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


